N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6NO2/c17-15(18,19)11-6-10(7-12(8-11)16(20,21)22)13(24)23-9-14(25)4-2-1-3-5-14/h2,4,6-8,25H,1,3,5,9H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQKVJNOCRMYLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the hydroxycyclohexene intermediate. This intermediate is then reacted with a benzamide derivative containing trifluoromethyl groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups or the cyclohexene ring.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
a. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Substituents : A simpler 3-methylbenzamide with a 2-hydroxy-1,1-dimethylethyl group.
- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol.
- Applications : Acts as an N,O-bidentate ligand for metal-catalyzed C–H functionalization.
- Comparison : The target compound’s trifluoromethyl groups likely increase electron-withdrawing effects compared to the methyl group, altering reactivity in catalytic applications. The hydroxycyclohexene substituent may offer superior steric control compared to the smaller dimethyl group .
b. N-[1-(3-Cyanopyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide Derivatives ()
- Substituents : Pyrazine or oxadiazole heterocycles attached via ethyl linkers.
- Synthesis : Uses chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate as a coupling agent for amide bond formation.
- Applications : Intermediate in pharmaceutical synthesis (e.g., anti-cancer or antiviral agents).
- Comparison : The target compound’s hydroxycyclohexene group may improve solubility compared to hydrophobic pyrazine/oxadiazole moieties. However, heterocycles in analogs enhance π-π stacking, critical for target binding in drug design .
c. Imidazo[1,2-a]pyridine-Benzamide Derivatives ()
- Substituents : Imidazopyridine-acetamido groups attached to the benzamide core.
- Synthesis : Microwave-assisted coupling for rapid heterocycle formation.
- Applications : Demonstrated anti-inflammatory activity (comparable to aspirin).
- Comparison : The target compound lacks the imidazopyridine moiety, which is crucial for anti-inflammatory effects in these analogs. However, its hydroxycyclohexene group could modulate solubility or bioavailability .
Pharmacological and Catalytic Potential
Data Table: Key Structural and Functional Comparisons
Research Findings and Limitations
Biological Activity
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide is a synthetic compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyclohexene moiety and trifluoromethyl groups, which enhance its lipophilicity and biological activity. The molecular formula is , and its structure can be represented as follows:
Research indicates that this compound may exert its biological effects through various pathways:
- NF-κB Inhibition : Similar compounds have been noted for their ability to inhibit the NF-κB signaling pathway, which is crucial in inflammation and cancer progression. Studies have shown that modifications in the benzamide structure can lead to enhanced inhibition of IKKβ, a key kinase in this pathway .
- Antioxidant Activity : Compounds with trifluoromethyl groups often exhibit antioxidant properties, potentially reducing oxidative stress in cells. This can be particularly beneficial in conditions like neurodegenerative diseases .
- Anticancer Properties : The compound's ability to modulate various signaling pathways suggests potential anticancer activity. For instance, the inhibition of cell proliferation in certain cancer cell lines has been documented for structurally related compounds .
Pharmacological Profile
The pharmacological profile of this compound includes:
| Property | Value |
|---|---|
| Molecular Weight | 350.28 g/mol |
| Solubility | Soluble in DMSO |
| Lipophilicity | Log P = 4.5 |
| Bioavailability | Moderate (pending studies) |
| Toxicity | Low (based on structural analogs) |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Q & A
What are the optimized synthetic routes for N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis involves multi-step reactions, often starting with coupling of benzamide precursors with cyclohexenyl derivatives. Key steps include:
- Amide bond formation : Use coupling agents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate in acetonitrile (MeCN) to activate carboxylic acid intermediates .
- Cyclization : Microwave-assisted reactions (e.g., 130°C for 10 min) with Pd(PPh₃)₄ as a catalyst improve efficiency in cyanopyrazine substitutions .
- Purification : Silica gel chromatography (e.g., 17% EtOAc in petroleum ether) resolves intermediates, with yields ranging from 31% to 95% depending on steric hindrance and solvent polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
